2'-Chloro-3'-methylbiphenyl-3-carboxylic acid
CAS No.: 1215206-65-7
Cat. No.: VC0110642
Molecular Formula: C14H11ClO2
Molecular Weight: 246.69
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1215206-65-7 |
|---|---|
| Molecular Formula | C14H11ClO2 |
| Molecular Weight | 246.69 |
| IUPAC Name | 3-(2-chloro-3-methylphenyl)benzoic acid |
| Standard InChI | InChI=1S/C14H11ClO2/c1-9-4-2-7-12(13(9)15)10-5-3-6-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) |
| Standard InChI Key | LKZYMTIAXBGCAH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)O)Cl |
Introduction
2'-Chloro-3'-methylbiphenyl-3-carboxylic acid is an organic compound belonging to the class of halogenated aromatic carboxylic acids. It features a biphenyl backbone with a chlorine atom, a methyl group, and a carboxylic acid functional group, making it a substituted biphenyl derivative. This compound is synthesized through various organic reactions, primarily involving halogenation and carboxylation processes of biphenyl derivatives.
Synthesis Methods
The synthesis of 2'-Chloro-3'-methylbiphenyl-3-carboxylic acid typically involves multi-step synthetic routes. One common method includes the use of the Suzuki–Miyaura coupling reaction, where an aryl halide reacts with an organoboron compound in the presence of a palladium catalyst. This method is widely used in the synthesis of biphenyl derivatives due to its efficiency and versatility.
Chemical Reactions and Applications
2'-Chloro-3'-methylbiphenyl-3-carboxylic acid can participate in various chemical reactions, including substitution reactions facilitated by the chlorine atom and hydrogen bonding interactions due to the carboxylic acid group. These properties make it suitable for applications in scientific research, particularly in the development of new compounds with potential biological activities.
Table 2: Synthesis Methods
| Method | Description |
|---|---|
| Suzuki–Miyaura Coupling | Reaction of aryl halide with organoboron compound in the presence of a palladium catalyst. |
Table 3: Potential Applications
| Application | Description |
|---|---|
| Synthetic Organic Chemistry | Used as a building block for further functionalization due to its reactivity. |
| Biological Research | Potential for exploring biological activities, such as anticancer properties. |
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